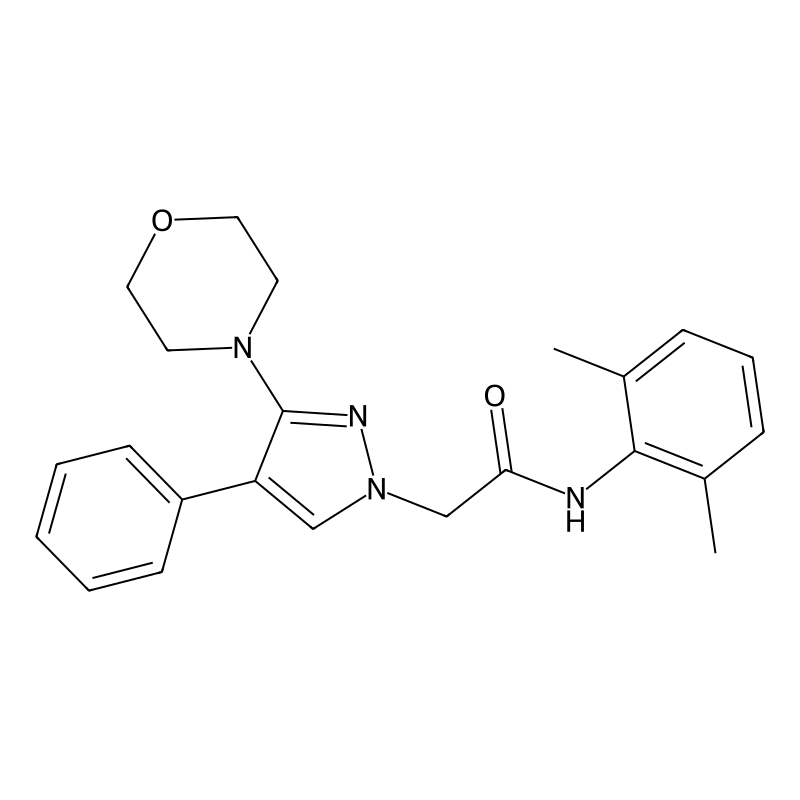

N-(2,6-dimethylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search Results: Scientific databases like PubChem [] and Espacenet [] do not contain entries for this specific compound. Research paper databases like ScienceDirect and Google Scholar also yielded no results for this compound name.

Further Exploration:

- Chemical Structure Analysis: Analyzing the compound's structure can provide clues about potential applications. The presence of the pyrazole ring and the amide group suggests it might be investigated for its medicinal chemistry properties. However, further research is needed to confirm this.

- Patent Databases: Patent databases like Espacenet or USPTO [] might provide information on the synthesis or potential uses of this compound, even if not published in scientific literature.

N-(2,6-dimethylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide is a synthetic compound characterized by its unique structural features, which include a dimethylphenyl group and a pyrazole moiety linked to a morpholine ring. This compound has gained attention in the field of medicinal chemistry due to its potential therapeutic applications and biological activities.

- Oxidation: The compound can be oxidized to form N-oxides using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction processes can convert the compound into amine derivatives, employing reducing agents such as sodium borohydride.

- Substitution: Nucleophilic substitution reactions may occur at the morpholine or dimethylamino groups, allowing for the introduction of various substituents.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

N-(2,6-dimethylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide exhibits significant biological activity, particularly as an enzyme inhibitor. Research indicates its potential role in inhibiting monoamine oxidase enzymes, which are crucial in the metabolism of neurotransmitters. This inhibition suggests possible applications in treating neurodegenerative diseases and mood disorders, making it a candidate for further pharmacological studies.

The synthesis of N-(2,6-dimethylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of an Intermediate: The reaction of 2,6-dimethylphenyl acetamide with 3-(morpholin-4-yl)-4-phenylpyrazole under acidic conditions to form an intermediate.

- Cyclization: The intermediate may undergo cyclization or rearrangement to yield the final product.

These steps often require specific reaction conditions, including controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

N-(2,6-dimethylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide has potential applications across various fields:

- Medicinal Chemistry: Investigated for its therapeutic effects in treating neurodegenerative diseases and depression due to its monoamine oxidase inhibitory activity.

- Research Tool: Used as a building block in the synthesis of more complex organic molecules.

- Material Science: Explored for developing advanced materials and polymers due to its unique structural properties.

Interaction studies involving N-(2,6-dimethylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide have focused on its binding affinity and inhibitory effects on specific enzymes. These studies are crucial for understanding the compound's mechanism of action and potential side effects when used therapeutically.

Several compounds share structural similarities with N-(2,6-dimethylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide. Notable examples include:

| Compound Name | Structural Features |

|---|---|

| 3-[4-(Dimethylamino)phenyl]-1-phenyldiphenylphosphine | Contains dimethylamino and phenyl groups |

| 2-(Dimethylamino)-2-[4-methylphenyl]butanamide | Features a dimethylamino group with a branched chain |

| 4-(Dimethylamino)phenyldiphenylphosphine | Similar amine functionality with phosphine |

Uniqueness

The uniqueness of N-(2,6-dimethylphenyl)-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity. Its selective and reversible inhibition of monoamine oxidase enzymes differentiates it from other similar compounds, making it a valuable candidate for further research in drug development.